Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate
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Overview
Description
Thyroxine Methyl Ester is a synthetic derivative of thyroxine, a hormone produced by the thyroid gland. This compound is primarily used in research due to its high reactivity with thyroxine-specific monoclonal antibodies and its role as an inhibitor of malate dehydrogenase .
Preparation Methods
The synthesis of Thyroxine Methyl Ester involves several steps. One common method starts with the nitration of L-tyrosine, followed by N-acetylation and esterification to produce 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester . This intermediate undergoes coupling with p-methoxyphenol, hydrogenation to form diamine, and subsequent iodination via diazotization, demethylation, and hydrolysis to yield Thyroxine Methyl Ester . Industrial production methods often involve the iodination of 3,5-diiodothyronine in the presence of a suitable base .
Chemical Reactions Analysis
Thyroxine Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: Acidic hydrolysis of Thyroxine Methyl Ester yields a carboxylic acid and an alcohol.
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the iodine atoms.
Common reagents used in these reactions include strong acids for hydrolysis and bases for iodination . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
Thyroxine Methyl Ester has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Mechanism of Action
Thyroxine Methyl Ester exerts its effects by interacting with specific molecular targets, including malate dehydrogenase . The compound inhibits this enzyme, affecting metabolic pathways involving malate and oxaloacetate. Additionally, it mimics the action of thyroxine by binding to thyroid hormone receptors, influencing various physiological processes .
Comparison with Similar Compounds
Thyroxine Methyl Ester is similar to other thyroid hormone derivatives, such as:
Levothyroxine: A synthetic form of thyroxine used to treat hypothyroidism.
Triiodothyronine (T3): Another thyroid hormone with higher biological activity than thyroxine.
Iodothyronamines: Compounds with T3-antagonistic functions.
What sets Thyroxine Methyl Ester apart is its specific use in research due to its high reactivity with monoclonal antibodies and its role as a malate dehydrogenase inhibitor .
Properties
IUPAC Name |
methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13I4NO4/c1-24-16(23)13(21)4-7-2-11(19)15(12(20)3-7)25-8-5-9(17)14(22)10(18)6-8/h2-3,5-6,13,22H,4,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSGDCMQRKBJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13I4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401033868 |
Source
|
Record name | Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401033868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86154-71-4 |
Source
|
Record name | Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401033868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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